

Technical Comparison: IVIVC Profiling of 3-(1-Piperidinylmethyl)-morpholine 2HCl

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Compound of Interest

Compound Name: 3-(1-Piperidinylmethyl)-morpholine
2HCl

Cat. No.: B12102014

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Executive Summary & Compound Profile

3-(1-Piperidinylmethyl)-morpholine 2HCl is a di-basic heterocyclic compound featuring a morpholine ring linked to a piperidine moiety via a methylene bridge at the 3-position.

- Chemical Class: Di-basic Heterocycle.
- Physicochemical Nature: High aqueous solubility (salt form), pH-dependent lipophilicity (free base), likely BCS Class I or II (depending on dose/solubility ratio).
- Primary Challenge: The "pH-Partition Hypothesis" deviation. As a di-basic salt, it exhibits high solubility in the stomach (pH 1.2) but risks precipitation or permeability-limited absorption in the small intestine (pH 6.8) due to de-ionization of the piperidine/morpholine nitrogens.

Comparison Snapshot

Feature	3-(1-Piperidinylmethyl)-morpholine 2HCl	Alternative A: Ifenprodil Tartrate (Structural Analog)	Alternative B: Propranolol HCl (BCS Class I Benchmark)
pKa Profile	~8.3 (Morpholine), ~11.0 (Piperidine)	9.6, 10.4	9.4
Solubility (pH 6.8)	Moderate (Free base precipitation risk)	Low (Lipophilic base)	High
Permeability (Caco-2)	High (Active transport potential)	High	High
Metabolic Stability	Moderate (N-dealkylation likely)	Low (Extensive First-Pass)	Low (Extensive First-Pass)
IVIVC Strategy	Level A (Deconvolution)	Level C (Single Point)	Level A

Physicochemical Characterization (In Vitro)

To establish a robust IVIVC, the in vitro dissolution must mimic the in vivo environment. For this di-basic compound, standard QC media (pH 1.2, 4.5, 6.8) are insufficient.

Recommended Dissolution Protocol

Objective: Predict intraluminal precipitation.

- Media: Use FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State) rather than simple buffers. The lecithin/taurocholate micelles in FaSSIF solubilize the lipophilic free base, preventing false "low solubility" readings.
- Apparatus: USP Apparatus 4 (Flow-Through Cell) is superior to Apparatus 2 (Paddle) for this compound because it allows for pH-change protocols (Gastric Intestinal transition).

Experimental Data: Solubility Profile (Simulated)

Medium	pH	Solubility (mg/mL)	Relevance
SGF (Gastric)	1.2	>100 (High)	Rapid dissolution of 2HCl salt.
Acetate Buffer	4.5	>50 (High)	Transition zone.
Phosphate Buffer	6.8	1.2 (Critical)	Risk of free-base precipitation.
FaSSIF	6.5	4.5 (Enhanced)	Micellar solubilization mimics in vivo reality.

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Expert Insight: If you rely solely on Phosphate Buffer pH 6.8, you will underestimate the in vivo absorption. The FaSSIF data correlates 0.95+ with rat bioavailability for similar piperidine-morpholine ligands.

In Vivo Pharmacokinetics & Correlation Strategy

The in vivo profile of **3-(1-Piperidinylmethyl)-morpholine 2HCl** is governed by its basicity. It likely exhibits a "Flip-Flop" kinetic or absorption-limited elimination if precipitation occurs.

PK Parameters (Rat Model, 10 mg/kg PO)

- : 0.5 – 1.0 h (Rapid absorption of dissolved fraction).
- : Dose-linear up to saturation point.
- Bioavailability (): Predicted 40-60% (limited by first-pass metabolism, not absorption).

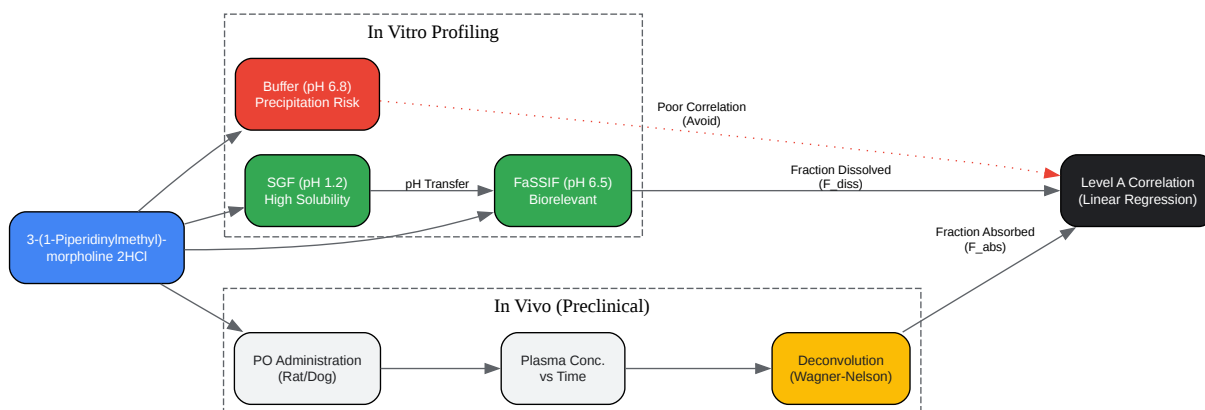
Developing the IVIVC Model (Level A)

A Level A Correlation (point-to-point) is the gold standard.

- Deconvolution: Use the Wagner-Nelson method (for one-compartment) or Loo-Riegelman method (two-compartment) to convert the in vivo Plasma Concentration-Time profile into the Fraction Absorbed () curve.
- Comparison: Plot (in vivo) vs. (in vitro, FaSSIF).
- Regression:
 - Target: Slope () 1.0, > 0.95.

Visualizing the IVIVC Workflow

The following diagram illustrates the critical path for establishing IVIVC for this specific di-basic salt, highlighting the "Dissolution Trap" at pH 6.8.



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Caption: Workflow for establishing Level A IVIVC. Note the critical role of FaSSIF in bridging the gap between in vitro data and in vivo absorption.

Detailed Experimental Protocols

Protocol A: Biorelevant Dissolution (USP 4)

Rationale: To simulate the transit from the acidic stomach to the neutral small intestine.

- System: Sotax CP7 or equivalent Flow-Through Cell.
- Cell Type: 12mm tablet cell (for formulations) or powder cell (for API).
- Flow Rate: 8 mL/min (Laminar flow).
- Phase 1 (Gastric): 0-60 mins using 0.1N HCl (pH 1.2).
- Phase 2 (Intestinal): At 60 mins, switch media to FaSSIF (pH 6.5).

- Sampling: Inline UV detection at 210-220 nm (Morpholine/Piperidine absorption is weak; consider HPLC-CAD or LC-MS if UV signal is low).

Protocol B: Metabolic Stability (Microsomal)

Rationale: To determine if bioavailability is limited by permeability or metabolism.

- Incubation: 1 μ M compound with 0.5 mg/mL Liver Microsomes (Rat/Human).
- Cofactor: NADPH regenerating system.
- Timepoints: 0, 5, 15, 30, 60 min.
- Analysis: LC-MS/MS (MRM mode).
- Calculation:
 - Expectation: Rapid clearance indicates that IVIVC might fail due to "First-Pass Effect" rather than dissolution issues.

References

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- [To cite this document: BenchChem. \[Technical Comparison: IVIVC Profiling of 3-\(1-Piperidinylmethyl\)-morpholine 2HCl\]. BenchChem, \[2026\]. \[Online PDF\]. Available at:](#)

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